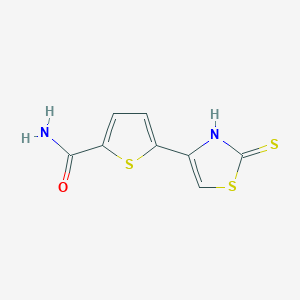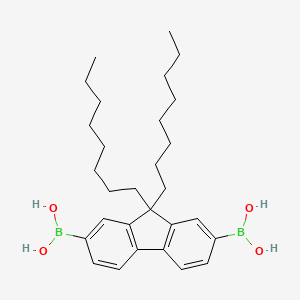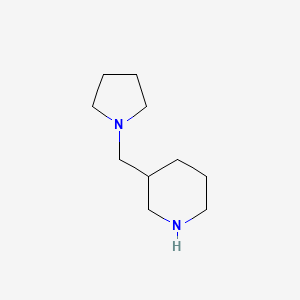
3-(Pyrrolidin-1-ylmethyl)piperidine
描述
3-(Pyrrolidin-1-ylmethyl)piperidine is a conformationally rigid diamine that plays a significant role in medicinal chemistry due to its unique structure and properties. It is a compound of interest for the synthesis of various pharmacologically active molecules .
Synthesis Analysis
The synthesis of 3-(Pyrrolidin-1-ylmethyl)piperidine has been improved through a novel method that involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran. This method is more suitable for large-scale production compared to the previously complex, multi-stage processes . Other research has focused on the synthesis of related piperidine and pyrrolidine derivatives, demonstrating the versatility of these scaffolds in organic synthesis. For instance, selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles from N-substituted piperidines has been achieved through cascade reactions, with the selectivity tuned by specific oxidants and additives . Additionally, functionalized pyrrolidines and piperidines have been synthesized directly from hemiaminals using chiral sulfur ylides with high enantioselectivity .
Molecular Structure Analysis
The molecular structure of related compounds, such as dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines], has been characterized by various spectroscopic techniques and confirmed by single crystal X-ray diffraction. These compounds exhibit intermolecular hydrogen bonding and crystallize in the triclinic space group . Theoretical studies, including geometry optimization and molecular electrostatic potential calculations, have been conducted to understand the electronic properties and stability of these molecules .
Chemical Reactions Analysis
Piperidine derivatives have been utilized as catalysts in the synthesis of complex molecules. For example, a piperidine-iodine dual system has been used to catalyze the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives via a one-pot three-component reaction . The versatility of piperidine scaffolds in chemical reactions is further demonstrated by their involvement in the synthesis of various heterocyclic compounds, such as triazoles, through processes like etherification, hydrazonation, cyclization, and reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine-related compounds have been extensively studied. For instance, the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were investigated using FT-IR, NMR, and UV techniques, and quantum chemical methods. These studies provide insights into the compound's electronic structure, intermolecular interactions, and reactivity . The crystal structure of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile reveals a chair conformation of the piperidine ring and planarity of the pyridine ring, with molecules linked by aromatic π–π stacking in the crystal .
科学研究应用
1. Drug Discovery
- Application Summary : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It’s a versatile scaffold for novel biologically active compounds .
- Methods of Application : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
2. Anticancer Applications
- Application Summary : Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
- Methods of Application : Piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .
- Results : Piperidine leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .
3. Anticonvulsant Applications
- Application Summary : Pyrrolidine derivatives have shown promising results in the treatment of epilepsy . They have been found to be effective in various seizure models .
- Methods of Application : The derivatives are tested in seizure models such as the scPTZ test and the MES test .
- Results : Derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were most active in the MES test .
4. Triple Negative Breast Cancer Treatment
- Application Summary : Piperidine has shown great therapeutic potential as an anticancer agent, especially when used against triple negative breast cancer cells .
- Methods of Application : Piperidine is used alone or in combination with other phytochemicals or conventional anticancer drugs .
- Results : Many in vitro and in vivo studies have shown that piperidine exhibits several anticancer properties when used against triple negative breast cancer cells .
5. Antidepressant Applications
- Application Summary : Pyrrolidine derivatives have shown promising results in the treatment of depression . They have been found to be effective in various models of depression .
- Methods of Application : The derivatives are tested in models of depression such as the forced swim test and the tail suspension test .
- Results : Derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were most active in these tests .
6. Anti-inflammatory Applications
- Application Summary : Piperidine has shown great therapeutic potential as an anti-inflammatory agent . It has been used against various inflammatory diseases .
- Methods of Application : Piperidine is used alone or in combination with other phytochemicals or conventional anti-inflammatory drugs .
- Results : Many in vitro and in vivo studies have shown that piperidine exhibits several anti-inflammatory properties .
未来方向
The pyrrolidine ring, a key feature of “3-(Pyrrolidin-1-ylmethyl)piperidine”, is of significant interest in medicinal chemistry . Future research may focus on exploring new synthetic methods, studying the biological activity of pyrrolidine derivatives, and designing new pyrrolidine compounds with different biological profiles .
属性
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMGCHHOJIKYCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402126 | |
| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-ylmethyl)piperidine | |
CAS RN |
514842-98-9 | |
| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)
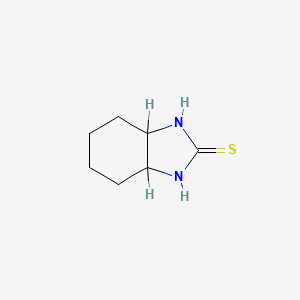
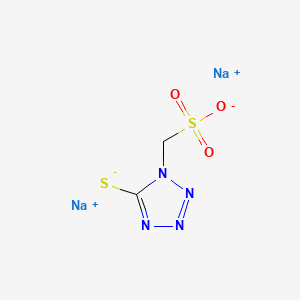
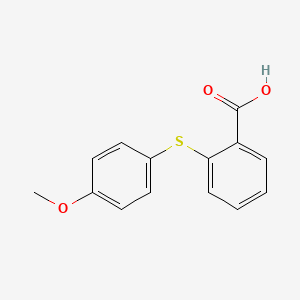
![Benzoic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B1334747.png)
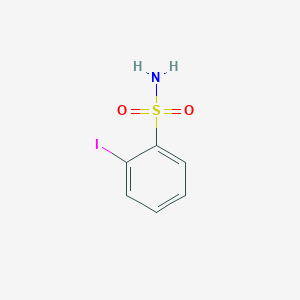
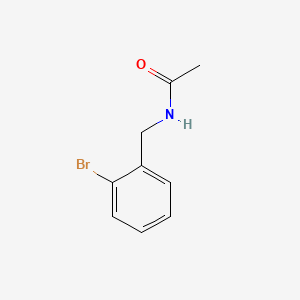
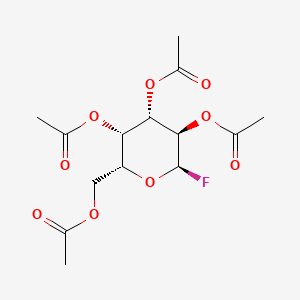
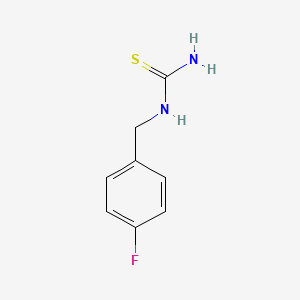
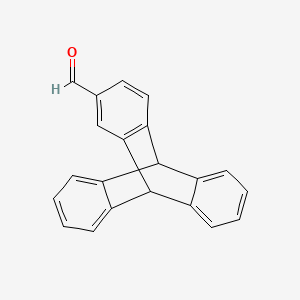
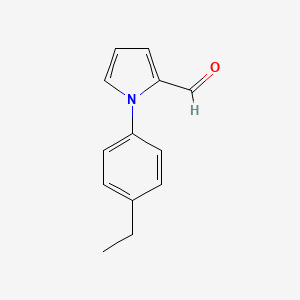
![5-benzyl-2-methyl-3-phenyl-7-[(E)-phenylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)
